molecular formula C19H17FN2OS B2975976 (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 394236-48-7

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2975976
CAS No.: 394236-48-7
M. Wt: 340.42
InChI Key: CDGQSICUOSVLGX-UHFFFAOYSA-N
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Description

(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Depressants

Compounds structurally related to (3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone have been synthesized and evaluated for their CNS depressant activity. These studies have shown potential anticonvulsant properties, low acute toxicity, and some compounds have demonstrated antipsychotic effects. The synthesis and structure-activity relationships of these compounds highlight the importance of pyrazole derivatives in developing novel CNS depressants with potential therapeutic applications (Butler, Wise, & Dewald, 1984).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including those with structural similarities to this compound, have been synthesized and characterized. These compounds have shown promising in vitro antimicrobial and anticancer activity, underscoring their potential as therapeutic agents. The compounds were evaluated for their activity against various bacteria and cancer cell lines, demonstrating the versatility of pyrazole derivatives in addressing multiple health challenges (Hafez, El-Gazzar, & Al-Hussain, 2016).

Sensor and Detection Applications

Pyrazole derivatives have been explored for their application in sensor technologies. Specific compounds have been developed as colorimetric sensors for metal ions like Fe(III) and fluorescent sensors for Al(III), indicating their utility in environmental and biological sensing. The optical responses of these compounds towards various metal ions have been studied, providing insights into their potential applications in developing new sensor technologies (Soufeena & Aravindakshan, 2019).

Photophysical Properties and Molecular Logic Devices

The photophysical properties of pyrazoline derivatives, related to this compound, have been studied, particularly in the context of molecular logic devices. These compounds exhibit pH-driven off-on-off fluorescence behavior, functioning according to photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. Such studies contribute to the development of molecular devices with potential applications in sensing, information processing, and communication technologies (Zammit et al., 2015).

Properties

IUPAC Name

[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-4-10-17(11-5-12)24-18-13(2)21-22(14(18)3)19(23)15-6-8-16(20)9-7-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGQSICUOSVLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.